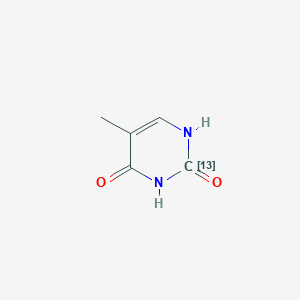
Thymine-13C1
Übersicht
Beschreibung
Thymine-13C1 is a stable isotope-labeled compound of thymine, one of the four nucleobases in the nucleic acid of DNA. Thymine is a pyrimidine nucleobase, which pairs with adenine in DNA through two hydrogen bonds, playing a crucial role in the stability and structure of DNA. The “13C1” label indicates that one of the carbon atoms in the thymine molecule is replaced with the carbon-13 isotope, which is a non-radioactive, stable isotope of carbon. This labeling is particularly useful in various scientific research applications, including metabolic studies and molecular biology.
Wirkmechanismus
Target of Action
Thymine-13C1, also known as 5-methyluracil, is one of the four nucleobases in the nucleic acid of DNA . It pairs with adenine (A) via two hydrogen bonds, thereby stabilizing the nucleic acid structures . This compound is a key component in the structure of DNA, and it plays a crucial role in the process of transcription and translation, which are vital for protein synthesis and gene expression.
Mode of Action
This compound interacts with its targets, primarily adenine, through hydrogen bonding. This interaction is fundamental to the double helix structure of DNA, where adenine and thymine form base pairs. These base pairs are crucial for the replication of DNA, which is an essential process for cell division and the propagation of genetic information .
Biochemical Pathways
This compound is involved in the DNA replication pathway. During DNA replication, the hydrogen bonds between thymine and adenine are broken, allowing the DNA to unwind and serve as a template for the synthesis of a new DNA strand. Errors in this process can lead to mutations, which can have significant biological effects .
Pharmacokinetics
The pharmacokinetics of this compound, like other nucleobases, is complex It involves absorption, distribution, metabolism, and excretion (ADME) this compound, as a component of DNA, is primarily located within the cellsThe metabolism of this compound involves its conversion into other forms, such as thymidine monophosphate, for incorporation into DNA .
Result of Action
The primary result of this compound’s action is the successful formation of DNA, which is essential for all cellular functions. It allows for the storage of genetic information, its replication during cell division, and the synthesis of proteins based on the genetic code. Any alterations or damage to thymine, such as the formation of thymine dimers caused by UV radiation, can lead to distortions in the DNA structure, potentially causing problems during DNA replication .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, UV radiation can lead to the formation of thymine dimers, which are a type of DNA damage. This can lead to distortions in the DNA structure and potentially cause problems during DNA replication . Additionally, certain chemicals can interact with this compound and impact its function. For example, the antidiabetic drug metformin has been found to compete with thymine for common transporters, which can potentially lead to thymine deficiency .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of Thymine-13C1 typically involves the incorporation of carbon-13 into the thymine molecule. One common method is to start with a precursor molecule that contains the carbon-13 isotope and then synthesize thymine through a series of chemical reactions. For example, 13C-labeled urea can be used as a starting material, which undergoes cyclization and subsequent reactions to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved through the use of closed growth chambers and hydroponic nutrient supply systems. Plants are grown in an atmosphere enriched with 13CO2, which allows for the incorporation of the carbon-13 isotope into the plant’s metabolites. These metabolites can then be extracted and used to synthesize this compound .
Analyse Chemischer Reaktionen
Types of Reactions
Thymine-13C1, like its non-labeled counterpart, undergoes various chemical reactions, including:
Photochemical Reactions: Thymine can form thymine dimers when exposed to ultraviolet light, leading to the formation of cyclobutane pyrimidine dimers.
Substitution: Thymine can undergo substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include molecular oxygen and hydrogen peroxide.
Photochemical Reactions: Ultraviolet light is the primary reagent for inducing photochemical reactions in thymine.
Substitution: Nucleophiles such as hydroxide ions can facilitate substitution reactions.
Major Products Formed
Oxidation: 5-formyl-2’-deoxyuridine and 5-(hydroxymethyl)-2’-deoxyuridine.
Photochemical Reactions: Cyclobutane pyrimidine dimers.
Wissenschaftliche Forschungsanwendungen
Thymine-13C1 has a wide range of applications in scientific research:
Chemistry: Used in studies involving isotope labeling to trace chemical pathways and reaction mechanisms.
Biology: Utilized in metabolic studies to understand the incorporation and utilization of thymine in biological systems.
Industry: Used in the production of labeled nucleotides for various biochemical assays and diagnostic tests.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thymidine: A nucleoside composed of thymine attached to a deoxyribose sugar.
Cytosine: Another pyrimidine nucleobase found in both DNA and RNA.
Uniqueness of Thymine-13C1
This compound is unique due to its stable isotope labeling, which allows for precise tracking and analysis in various research applications. This makes it particularly valuable in studies involving metabolic pathways, DNA damage and repair mechanisms, and the development of diagnostic tools.
Eigenschaften
IUPAC Name |
5-methyl-(213C)1H-pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2/c1-3-2-6-5(9)7-4(3)8/h2H,1H3,(H2,6,7,8,9)/i5+1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWQNBRDOKXIBIV-HOSYLAQJSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC(=O)NC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN[13C](=O)NC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




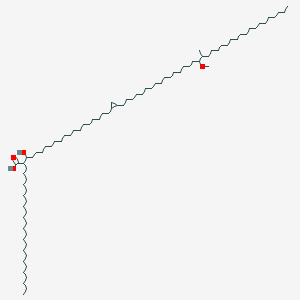
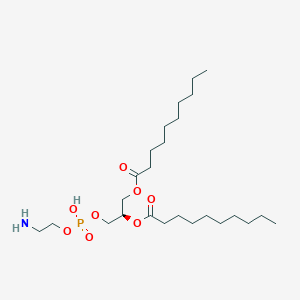
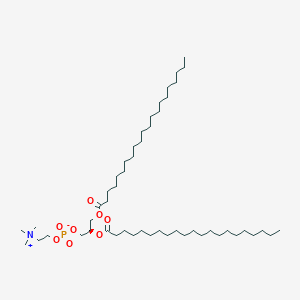

![Ethanaminium, 2-[[[(2R)-2-[(6,7-dibromo-1-oxooctadecyl)oxy]-3-[(1-oxohexadecyl)oxy]propoxy]hydroxyphosphinyl]oxy]-N,N,N-trimethyl-, inner salt](/img/structure/B3044041.png)
![[(2R)-2-(9,10-Dibromooctadecanoyloxy)-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B3044042.png)
![[(2R)-2-(11,12-Dibromooctadecanoyloxy)-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B3044043.png)
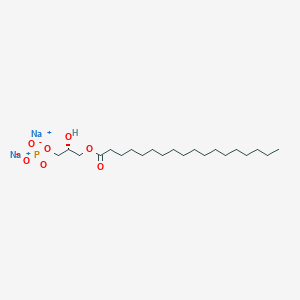
![sodium;2-amino-3-[hydroxy-(2-hydroxy-3-octadec-9-enoyloxypropoxy)phosphoryl]oxypropanoate](/img/structure/B3044047.png)
![1-[(E,2S,3R)-1,3-Dihydroxyoctadec-4-en-2-yl]-3-hexadecylurea](/img/structure/B3044049.png)


